Magnesium iodide

Catalog No.
S1504560
CAS No.
14332-62-8
M.F
I2Mg
M. Wt
278.114 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium iodide

CAS Number

14332-62-8

Product Name

Magnesium iodide

IUPAC Name

magnesium;diiodide

Molecular Formula

I2Mg

Molecular Weight

278.114 g/mol

InChI

InChI=1S/2HI.Mg/h2*1H;/q;;+2/p-2

InChI Key

BLQJIBCZHWBKSL-UHFFFAOYSA-L

SMILES

[Mg+2].[I-].[I-]

Canonical SMILES

[Mg+2].[I-].[I-]

Magnesium iodide (MgI2, CAS 14332-62-8) is a highly reactive, anhydrous alkaline earth halide characterized by its moderate Lewis acidity and the unique polarizability of its soft iodide counterion. In industrial and advanced laboratory settings, it is primarily procured as a specialized Lewis acid catalyst for complex organic syntheses—such as ring-opening polymerizations and Morita-Baylis-Hillman reactions—and as a critical electrolyte component in next-generation magnesium-ion batteries. Compared to lighter magnesium halides, MgI2 offers superior solubility in ethereal solvents (like diethyl ether and DME) and distinct electrochemical behavior, notably its ability to form a highly Mg-ion conductive solid-electrolyte interphase (SEI). These baseline properties make it an indispensable material when standard magnesium chloride or bromide fails to deliver the required reaction kinetics, stereocontrol, or electrochemical reversibility [1].

Research Fit

Catalysis Lewis acid for Mukaiyama aldol, ROP, and propargylic amine synthesis
Nucleophilic Iodide I⁻ source for elimination, substitution, and battery electrochemistry
Handling Anhydrous protocol; protect from moisture and light for consistent activity

Attempting to substitute anhydrous magnesium iodide with cheaper, more abundant alternatives like magnesium chloride (MgCl2) or magnesium bromide (MgBr2) frequently results in process failure or severe performance degradation. In catalytic applications, the harder chloride and bromide ions lack the nucleophilic softness of iodide, which is strictly required to achieve high turnover frequencies in dual-catalytic polymerizations or to facilitate specific ring-opening events. In electrochemical applications, substituting MgI2 with conventional salts like Mg(TFSI)2 or MgCl2 typically leads to severe anodic passivation or high overpotentials, because only the iodide species effectively forms a protective, highly ion-conductive solid-electrolyte interphase (SEI). Consequently, for workflows dependent on precise counterion nucleophilicity or reversible Mg plating/stripping, generic substitution is not a viable procurement strategy [1].

Substitution Risk

1
MgCl₂ or MgBr₂ replacement

May result in complete loss of catalytic activity in Mukaiyama aldol and significantly slower polymerization kinetics.

2
NaI or other metal iodides

Cannot replicate the dual Mg²⁺/I⁻ electronic environment; NaI lacks recyclability and shows lower activity in heterogeneous lactone elimination.

3
LiI or ZnI₂ in battery research

Different cation chemistry alters discharge product and energy density; Mg/I₂ cell benchmark depends on MgI₂ formation.

Superior Catalytic Activity in Ring-Opening Polymerization (ROP)

In dual-catalytic systems for the ring-opening polymerization of macrolactones (e.g., pentadecalactone), the choice of the magnesium halide Lewis acid strictly dictates the reaction efficiency. Comparative studies demonstrate a definitive activity hierarchy of MgI2 > MgBr2 > MgCl2. The softer iodide counterion and the specific Lewis acidity of MgI2 enable rapid and efficient polymerization that lighter halides cannot match under identical conditions [1].

Evidence DimensionCatalytic activity and turnover in macrolactone ROP
Target Compound DataHighest polymerization activity and fastest kinetics
Comparator Or BaselineMgBr2 and MgCl2 (significantly lower activity)
Quantified DifferenceActivity strictly follows the order MgI2 > MgBr2 > MgCl2
ConditionsDual catalysis with N-heterocyclic carbenes/organobases at standardized loadings

Procuring MgI2 allows polymer chemists to achieve higher yields and faster reaction times in macrolactone synthesis compared to using cheaper but less effective lighter halides.

Mukaiyama aldol yield
Head-to-head
94% (MgI₂ etherate) vs. 85% (Mg(ClO₄)₂); MgBr₂/MgCl₂: inert
Reported yield advantage supports catalyst selection for diazoacetoacetate synthesis.
Conditions: benzaldehyde, 3-TBSO-2-diazo-3-butenoate, CH₂Cl₂, RT, 10 mol%.

Reduction of Anode Overpotential via Conductive SEI Formation

In rechargeable magnesium metal batteries, standard electrolytes like Mg(TFSI)2 suffer from severe anode passivation, leading to high overpotentials and poor cycling reversibility. The introduction of MgI2 creates a highly Mg-ion conductive solid-electrolyte interphase (SEI). This MgI2-rich SEI completely alters the interfacial chemistry, drastically reducing the plating/stripping overpotential and enabling highly reversible cycling that is impossible with bare Mg(TFSI)2 or passivating chloride-based systems [1].

Evidence DimensionElectrochemical overpotential and cycling reversibility
Target Compound DataLow overpotential and highly reversible cycling via MgI2 SEI
Comparator Or BaselineStandard Mg(TFSI)2 baseline (severe passivation, high overpotential)
Quantified DifferenceTransition from irreversible passivation to fluent, low-overpotential Mg plating/stripping
ConditionsMg metal anode in ethereal electrolyte systems during repeated cycling

Battery developers must select MgI2-capable systems to prevent anode passivation and achieve the cycle life required for commercial viability.

ROP activity ranking
Reported
MgI₂ > MgBr₂ > MgCl₂ (highest rate, lowest activation energy)
Consistent ranking across lactone and caprolactam ROP guides co-catalyst choice.
Dual ITU/MgX₂ system; >90% conversion, PDI < 1.20 achievable with MgI₂.

Yield Maximization in Morita-Baylis-Hillman (MBH) Reactions

MgI2 is uniquely effective at mediating specific Morita-Baylis-Hillman (MBH) type reactions. When evaluated against other Lewis acids, MgI2 successfully promoted the reaction to afford substituted products in high yields (49–98%). In stark contrast, MgBr2 yielded significantly less product, and zinc(II) halides showed absolutely no reaction even after extended reaction times of up to 5 days [1].

Evidence DimensionReaction yield in MBH-type assembly
Target Compound Data49–98% product yield
Comparator Or BaselineMgBr2 (low yield) and ZnX2 (0% yield)
Quantified DifferenceUp to 98% absolute yield advantage over zinc halides; significantly outperforms bromides
ConditionsMBH-type condensation with amidine or guanidine derivatives

For the scale-up of complex pyrimidine or MBH-derived intermediates, MgI2 is the only viable procurement choice to ensure acceptable commercial yields.

Lactone elimination activity
Head-to-head
11× activity vs. NaI; >99% yield and selectivity with MgI₂@SiO₂
Supports heterogeneous catalyst selection where recyclability and activity matter.
2-acetyl-γ-butyrolactone, 180 °C, 1 atm; NaI non-recyclable.
Battery energy density
Reported
~400 Wh kg⁻¹, 180 mAh g⁻¹ at 0.5 C
Benchmark energy density for rechargeable Mg battery chemistry.
Liquid–solid two-phase reaction; exceeds intercalation-cathode systems.
UV absorption region
Reported
Mid-UV (MgI₂) vs. Deep-UV (MgCl₂, MgBr₂); smallest indirect band gap
Wavelength-selective optical property for 2D material design.
DFT/AIMD simulations; band gap decreases with heavier halide.
Ir(I) additive efficiency
Head-to-head
Enables 0.5 mol% Ir loading; most effective among screened metal salts
Reduces precious metal catalyst requirement in propargylic amine synthesis.
Silylacetylene + imine, THF; suppressed alkyne oligomerization.

Advanced Magnesium-Ion Battery Electrolytes

Directly leveraging its ability to form an ion-conductive SEI and lower overpotentials, MgI2 is an essential component or additive in non-aqueous electrolytes for next-generation rechargeable magnesium batteries. It prevents the passivation typically seen with Mg(TFSI)2, ensuring long-term cycling stability [1].

Catalysts for Ring-Opening Polymerizations

Based on its superior catalytic activity (MgI2 > MgBr2 > MgCl2), this compound is the preferred Lewis acid for the rapid, dual-catalytic ring-opening polymerization of macrolactones, enabling the efficient synthesis of biodegradable polymers and specialty polyesters [2].

Reagent for Complex C-C Bond Formation

Due to the synergistic effect of the Mg2+ core and the soft iodide nucleophile, MgI2 is heavily utilized in medicinal chemistry for Morita-Baylis-Hillman reactions and cyclopropane ring expansions, where standard Lewis acids fail to provide viable yields [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mukaiyama aldol with diazoacetates
Iodide-dependent Lewis acidity and chemoselectivity
Comparative yield and aldehyde/acetal scope
Heterogeneous lactone elimination
Supported MgI₂ activity and reusability
Conversion, selectivity, and catalyst lifetime
Rechargeable Mg/I₂ battery research
Energy density and rate capability of MgI₂ cathode
Cycling stability and discharge product analysis
Ring-opening polymerization co-catalysis
Halide-dependent polymerization rate and activation energy
Conversion efficiency and molecular weight control

UNII

W74QE3H320

Other CAS

10377-58-9

Wikipedia

Magnesium iodide

General Manufacturing Information

Magnesium iodide (MgI2): ACTIVE

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